molecular formula C21H14N4O3 B11151271 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11151271
M. Wt: 370.4 g/mol
InChI Key: MANJFULHCFDPHD-UHFFFAOYSA-N
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Description

3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of metabolic enzyme inhibitors. It has a molecular formula of C32H31N5O and a molecular weight of 501.62 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the naphthalene and chromenone moieties. The tetrazole group is introduced through a cycloaddition reaction involving azide and nitrile precursors. The final step involves the coupling of the tetrazole group with the chromenone moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted tetrazole derivatives. These products are often characterized using techniques such as NMR, HPLC, and mass spectrometry .

Scientific Research Applications

3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathway. This inhibition can lead to various physiological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing chromenones and naphthalene derivatives. Examples include:

Uniqueness

What sets 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the tetrazole group, in particular, enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .

Properties

Molecular Formula

C21H14N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-naphthalen-2-yl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C21H14N4O3/c26-21-18(15-6-5-13-3-1-2-4-14(13)9-15)10-16-7-8-17(11-19(16)28-21)27-12-20-22-24-25-23-20/h1-11H,12H2,(H,22,23,24,25)

InChI Key

MANJFULHCFDPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C=C4)OCC5=NNN=N5)OC3=O

Origin of Product

United States

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